molecular formula C22H18F2N4O2 B10797909 5-(2-Cuban-1-ylethoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine

5-(2-Cuban-1-ylethoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797909
M. Wt: 408.4 g/mol
InChI Key: RXAWCKZPAXRRNE-UHFFFAOYSA-N
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Description

OSM-S-371 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-371 is known for its unique structure and promising biological activity against malaria parasites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-371 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields of around 50%. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-371 are not detailed, the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of automated sample preparation systems, such as the ACQUITY UPLC, can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

OSM-S-371 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

OSM-S-371 has been extensively studied for its potential in treating malaria. It has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound’s unique structure allows it to inhibit the parasite’s growth and replication, making it a valuable candidate for further development .

    Chemistry: As a model compound for studying the reactivity and synthesis of aminothienopyrimidines.

    Biology: For investigating the biological pathways and targets involved in malaria infection.

    Medicine: As a potential therapeutic agent for other diseases caused by protozoan parasites.

    Industry: For the development of new antimalarial drugs and related compounds.

Mechanism of Action

OSM-S-371 exerts its effects by targeting specific enzymes and pathways in the malaria parasite. The compound inhibits the activity of Plasmodium falciparum asparagine tRNA synthetase, an enzyme crucial for protein synthesis in the parasite. This inhibition disrupts protein translation and activates the amino acid starvation response, ultimately leading to the parasite’s death .

Comparison with Similar Compounds

Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

    OSM-S-368: A related compound with structural similarities to OSM-S-371.

    OSM-S-369: Another analog in the aminothienopyrimidine series.

Uniqueness of OSM-S-371

OSM-S-371 stands out due to its unique structure and potent activity against malaria parasites. Its ability to inhibit Plasmodium falciparum asparagine tRNA synthetase sets it apart from other compounds in the series. Additionally, the compound’s synthetic accessibility and promising biological activity make it a valuable candidate for further research and development .

Properties

Molecular Formula

C22H18F2N4O2

Molecular Weight

408.4 g/mol

IUPAC Name

5-(2-cuban-1-ylethoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C22H18F2N4O2/c23-21(24)30-10-3-1-9(2-4-10)20-27-26-11-7-25-8-12(28(11)20)29-6-5-22-17-14-13-15(17)19(22)16(13)18(14)22/h1-4,7-8,13-19,21H,5-6H2

InChI Key

RXAWCKZPAXRRNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCCC45C6C7C4C8C7C6C58)OC(F)F

Origin of Product

United States

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